molecular formula C9H5ClN2O2S B15238644 3-(3-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

3-(3-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

Cat. No.: B15238644
M. Wt: 240.67 g/mol
InChI Key: KUUFWMRKDNQLFV-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and has been investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Its derivatives are explored for therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid
  • 3-(3-Bromophenyl)-1,2,4-thiadiazole-5-carboxylic acid
  • 3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid

Comparison:

  • 3-(3-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to participate in various chemical reactions.
  • 3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid has the chlorine atom in a different position, which can affect its steric and electronic properties, leading to differences in reactivity and biological activity.
  • 3-(3-Bromophenyl)-1,2,4-thiadiazole-5-carboxylic acid contains a bromine atom instead of chlorine, which can result in different reactivity patterns due to the larger atomic size and different electronegativity of bromine.
  • 3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid has a methyl group instead of a halogen, which can significantly alter its chemical and biological properties due to the electron-donating nature of the methyl group.

Properties

Molecular Formula

C9H5ClN2O2S

Molecular Weight

240.67 g/mol

IUPAC Name

3-(3-chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2S/c10-6-3-1-2-5(4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)

InChI Key

KUUFWMRKDNQLFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NSC(=N2)C(=O)O

Origin of Product

United States

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